An In-depth Technical Guide to the Physical and Chemical Properties of Vildagliptin-d7
An In-depth Technical Guide to the Physical and Chemical Properties of Vildagliptin-d7
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physical and chemical properties of Vildagliptin-d7, a deuterated analog of Vildagliptin. It is primarily intended for use as an internal standard in the quantitative analysis of Vildagliptin in biological matrices and pharmaceutical formulations by mass spectrometry.[1] The inclusion of deuterium atoms results in a higher molecular weight, allowing for its differentiation from the non-deuterated parent compound without significantly altering its chemical behavior in analytical systems.
Core Physical and Chemical Properties
The fundamental properties of Vildagliptin-d7 are summarized in the table below. These characteristics are essential for method development, formulation, and stability studies.
| Property | Value | Reference(s) |
| Formal Name | (2S)-1-[2-[(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine-2,3,3,4,4,5,5-d7-carbonitrile | [1] |
| CAS Number | 1133208-42-0 | [1][2] |
| Molecular Formula | C₁₇H₁₈D₇N₃O₂ | [1] |
| Molecular Weight | 310.4 g/mol | [1] |
| Appearance | Solid | [1] |
| pKa | 9.03 | [3] |
| Solubility | DMF: 20 mg/mLDMSO: 15 mg/mLEthanol: 15 mg/mLPBS (pH 7.2): 10 mg/mL | [1] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₇) | [1] |
Experimental Protocols and Methodologies
The characterization and quantification of Vildagliptin and its deuterated internal standard, Vildagliptin-d7, rely on several advanced analytical techniques. The following sections detail the methodologies commonly employed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis
LC-MS/MS is the gold standard for quantifying Vildagliptin in biological samples, such as human plasma, due to its high sensitivity and selectivity. Vildagliptin-d7 is the preferred internal standard for this application.
Objective: To accurately quantify Vildagliptin concentrations in human plasma.
Methodology:
-
Sample Preparation and Stabilization: A significant challenge in the bioanalysis of Vildagliptin is its instability in plasma. To prevent degradation, malic acid is added to the K2EDTA human plasma samples.[4]
-
Extraction: The drug and its internal standard (Vildagliptin-d7) can be extracted from the plasma using solid-phase extraction (SPE) for a clean sample.[5]
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., C18 Asentis Express) is typically used.[4]
-
Mobile Phase: A combination of acetonitrile and an aqueous buffer, such as 5mM ammonium trifluoroacetate, is used for elution.[4] Gradient or isocratic elution can be applied.
-
Run Time: Optimized methods can achieve short run times of approximately 2.2 minutes.[4]
-
-
Mass Spectrometric Detection:
-
Quantification: A calibration curve is generated using known concentrations of Vildagliptin, and the concentration in unknown samples is determined by comparing the peak area ratio of Vildagliptin to Vildagliptin-d7. The method can be validated over a wide concentration range, such as 1.00 to 851.81 ng/mL.[4]
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Formulation Analysis
Reverse-phase HPLC with UV detection is a widely used method for determining the purity of Vildagliptin and its content in pharmaceutical dosage forms.[7][8]
Objective: To assess the purity of Vildagliptin substance or its concentration in tablets.
Methodology:
-
Chromatographic System:
-
Column: A C18 stationary phase is most common (e.g., Phenomenex C18, 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (like phosphate buffer) is used.[8] The pH of the buffer is often adjusted to around 4.5-7.0 to ensure Vildagliptin is in its ionized state.[7][8] A common mobile phase composition is Methanol:water (60:40 v/v).[8]
-
Flow Rate: A standard flow rate is between 0.8 and 1.0 mL/min.[8]
-
-
Detection:
-
Detector: A UV-Vis spectrophotometric detector is used.
-
Wavelength: Vildagliptin lacks a strong chromophore, resulting in a primary absorption peak around 200 nm.[3][7] However, for practical analysis in formulations, detection is often performed at wavelengths between 207 nm and 220 nm to minimize interference from excipients.[8][9]
-
-
Validation: The method is validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8]
Forced Degradation and Stability Studies
Forced degradation studies are critical for identifying potential degradation products and understanding the intrinsic stability of a drug substance.
Objective: To evaluate the stability of Vildagliptin under various stress conditions.
Methodology: Vildagliptin is subjected to a range of harsh conditions to induce degradation. The resulting samples are then analyzed, typically by a stability-indicating HPLC method.[10][11]
-
Acidic Hydrolysis: The drug is exposed to an acidic solution (e.g., 1M HCl) at elevated temperatures (e.g., 70°C).[12]
-
Basic Hydrolysis: The drug is treated with a basic solution (e.g., 1M NaOH) at room or elevated temperatures. Vildagliptin shows significant degradation under these conditions.[12]
-
Oxidative Degradation: The drug is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3-6% H₂O₂).[10][12] Vildagliptin is particularly unstable in oxidative conditions.[12]
-
Thermal Stress: The solid drug substance is exposed to high temperatures (e.g., 80°C) for an extended period.[10]
-
Photolytic Stress: The drug is exposed to UV light to assess its photosensitivity. Vildagliptin generally shows good stability under UV conditions.[10]
Analysis of the stressed samples helps in developing stability-indicating analytical methods and understanding how excipients might impact the drug's stability in a final formulation.[12]
Visualizations: Workflows and Signaling Pathways
Analytical Workflow for Vildagliptin-d7 Characterization
The following diagram illustrates a typical workflow for the analytical characterization of Vildagliptin-d7 as an internal standard.
Mechanism of Action: Vildagliptin's Effect on the Incretin Pathway
Vildagliptin is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[13][14][15] By blocking DPP-4, Vildagliptin prevents the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[14][16] This enhances the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, ultimately leading to improved glycemic control.[14][15][17]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Vildagliptin D7 | 1133208-42-0 [chemicalbook.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Addressing stability issues of vildagliptin: Method optimization and validation for accurate analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyscijournal.com [pharmacyscijournal.com]
- 9. ijsred.com [ijsred.com]
- 10. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 11. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 15. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jicrcr.com [jicrcr.com]
